4-(1-Naphthylmethoxy)benzoic acid
Description
4-(1-Naphthylmethoxy)benzoic acid (CAS: 106359-69-7) is a benzoic acid derivative substituted at the para position with a 1-naphthylmethoxy group. Its molecular formula is C₁₈H₁₄O₃, and it is characterized by a hydrophobic naphthalene ring linked via a methylene-ether bridge to the aromatic benzoic acid core . This structural motif confers unique physicochemical properties, such as increased lipophilicity compared to simpler benzoic acid derivatives. The compound is primarily used in materials science and pharmaceutical research as a building block for synthesizing complex molecules or studying crystallographic behavior .
Properties
Molecular Formula |
C18H14O3 |
|---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
4-(naphthalen-1-ylmethoxy)benzoic acid |
InChI |
InChI=1S/C18H14O3/c19-18(20)14-8-10-16(11-9-14)21-12-15-6-3-5-13-4-1-2-7-17(13)15/h1-11H,12H2,(H,19,20) |
InChI Key |
OOODNHIJKNYSNG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 4-(1-Naphthylmethoxy)benzoic acid with structurally related benzoic acid derivatives:
| Compound Name | Molecular Formula | Substituent | Molecular Weight (g/mol) | logP* (Predicted) | pKa* (Estimated) |
|---|---|---|---|---|---|
| This compound | C₁₈H₁₄O₃ | 1-Naphthylmethoxy at C4 | 278.30 | ~3.5 | ~4.0 |
| 4-Methoxybenzoic acid | C₈H₈O₃ | Methoxy at C4 | 152.15 | ~1.9 | ~4.5 |
| 4-[(4-Ethylphenoxy)methyl]benzoic Acid | C₁₆H₁₆O₃ | (4-Ethylphenoxy)methyl at C4 | 256.30 | ~3.0 | ~4.1 |
| 4-[(2-Hydroxynaphthyl)amino]benzoic acid | C₁₈H₁₅NO₃ | 2-Hydroxynaphthylamino at C4 | 293.32 | ~2.8 | ~3.8 |
| 4-(4-Nitrobenzylideneamino)benzoic acid | C₁₄H₁₀N₂O₄ | 4-Nitrobenzylideneamino at C4 | 270.24 | ~2.5 | ~3.5 |
Notes:
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